Aripiprazole USP RC H
Description
Systematic Nomenclature and Molecular Formula
The systematic chemical nomenclature of Aripiprazole United States Pharmacopeia Related Compound H follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The complete systematic name is 7-(4-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}butoxy)-3,4-dihydroquinolin-2(1H)-one. This extensive nomenclature reflects the complex molecular architecture of the compound, which incorporates multiple functional groups and structural motifs characteristic of pharmaceutical compounds in the quinolinone class.
The compound is officially registered under the Chemical Abstracts Service number 1796928-63-6, providing a unique identifier for this specific molecular entity. The molecular formula C27H35Cl2N3O3 indicates the presence of twenty-seven carbon atoms, thirty-five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight of 520.49 daltons places this compound in the medium-sized pharmaceutical molecule category, which is typical for many active pharmaceutical ingredients and their related impurities.
The Simplified Molecular Input Line Entry System representation of the compound is C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier code InChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33) further confirms the molecular connectivity and stereochemical information.
| Parameter | Value |
|---|---|
| Systematic Name | 7-(4-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}butoxy)-3,4-dihydroquinolin-2(1H)-one |
| Chemical Abstracts Service Number | 1796928-63-6 |
| Molecular Formula | C27H35Cl2N3O3 |
| Molecular Weight | 520.49 g/mol |
| United States Pharmacopeia Description | Aripiprazole United States Pharmacopeia Related Compound H |
Structural Elucidation via Spectroscopic Techniques
The structural characterization of Aripiprazole United States Pharmacopeia Related Compound H has been accomplished through comprehensive spectroscopic analysis employing multiple analytical techniques. Infrared spectroscopy analysis reveals characteristic absorption bands that provide insight into the functional groups present in the molecule. The infrared spectrum displays a prominent absorption at 3375 cm⁻¹ corresponding to the nitrogen-hydrogen stretching vibration of the quinolinone nitrogen-hydrogen bond, and a significant carbonyl stretching frequency at 1659 cm⁻¹ characteristic of the quinolinone carbonyl group.
Mass spectrometric analysis utilizing liquid chromatography-tandem mass spectrometry techniques has provided molecular weight confirmation and fragmentation patterns. The molecular ion peak observed at mass-to-charge ratio 446.17 in positive ion mode corresponds to the protonated molecular ion, confirming the molecular weight of 445.2 daltons for the neutral molecule. This mass spectrometric data supports the proposed molecular formula and provides additional structural confirmation through characteristic fragmentation patterns observed during tandem mass spectrometry analysis.
Nuclear Magnetic Resonance spectroscopy has been employed to elucidate the detailed molecular structure and confirm the connectivity of atoms within the molecule. Both proton Nuclear Magnetic Resonance and carbon-13 Nuclear Magnetic Resonance techniques have been utilized to provide comprehensive structural characterization. The Nuclear Magnetic Resonance spectral data reveals the presence of aromatic protons corresponding to the dichlorophenyl and quinolinone ring systems, aliphatic protons from the butoxy chains and piperazine ring, and the characteristic signals from the dihydroquinolinone moiety.
The spectroscopic characterization data collectively confirms the proposed structure and provides detailed information about the molecular architecture. The combination of infrared, mass spectrometric, and Nuclear Magnetic Resonance data ensures accurate structural assignment and supports the use of this compound as a reliable reference standard for analytical applications.
| Spectroscopic Technique | Key Observations |
|---|---|
| Infrared Spectroscopy | Nitrogen-hydrogen stretch (3375 cm⁻¹), Carbonyl stretch (1659 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 446.17 (protonated) |
| Nuclear Magnetic Resonance | Aromatic and aliphatic proton signals, Carbon-13 confirmation |
Comparative Analysis with Parent Compound Aripiprazole
The structural relationship between Aripiprazole United States Pharmacopeia Related Compound H and its parent compound aripiprazole reveals important differences that affect their chemical and physical properties. Aripiprazole possesses the molecular formula C23H27Cl2N3O2 with a molecular weight of 448.39 daltons, while the Related Compound H has the formula C27H35Cl2N3O3 with a molecular weight of 520.49 daltons. This difference of C4H8O represents the addition of a butoxy group, specifically an additional four-carbon chain with an oxygen linkage.
The structural modification in Aripiprazole United States Pharmacopeia Related Compound H involves the extension of the alkoxy chain connecting the quinolinone core to the dichlorophenylpiperazine moiety. While aripiprazole contains a single butoxy linker, the Related Compound H incorporates an additional butoxy unit, creating a longer and more flexible molecular architecture. This structural extension results in increased molecular weight and altered physicochemical properties, including modified solubility characteristics and chromatographic retention behavior.
The presence of the additional butoxy group in Related Compound H significantly affects its lipophilicity and molecular flexibility compared to the parent compound. The extended alkyl chain provides greater conformational freedom and increased hydrophobic surface area, which influences the compound's behavior in various analytical systems. These structural differences are crucial for understanding the formation mechanism of this impurity during pharmaceutical manufacturing processes and for developing appropriate analytical methods for its detection and quantification.
The comparative analysis reveals that both compounds share the same core pharmacophore elements, including the dichlorophenylpiperazine moiety and the dihydroquinolinone ring system. However, the extended linker region in Related Compound H represents a critical structural variation that distinguishes it from the parent compound and necessitates specific analytical considerations in pharmaceutical quality control applications.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Aripiprazole | C23H27Cl2N3O2 | 448.39 g/mol | Single butoxy linker |
| Related Compound H | C27H35Cl2N3O3 | 520.49 g/mol | Double butoxy linker |
Properties
IUPAC Name |
7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-8,10,20H,1-4,9,11-19H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWHJXDNWRPQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796928-63-6 | |
| Record name | 7-[4-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7A5U6W2LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Alkylation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
The synthesis begins with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone using 1-bromo-4-chlorobutane in an aqueous solvent system. Key parameters include:
-
Reagents : 1-bromo-4-chlorobutane, potassium carbonate (base), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Conditions : The reaction proceeds at 60–80°C for 15–40 hours, yielding an intermediate halogenated quinolinone derivative.
-
Yield : Initial reports indicate a 75–85% yield, with purity exceeding 95% prior to purification.
Step 2: Coupling with 1-(2,3-Dichlorophenyl)piperazine
The intermediate undergoes nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine under optimized conditions:
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Solvent System : Acetonitrile or ethanol-water mixtures, chosen for their polarity and compatibility with alkali metal iodides.
-
Catalyst : Sodium iodide (0.5–1.0 eq) accelerates the reaction by facilitating halide displacement.
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Temperature : Maintained at 80–100°C to balance reaction rate and byproduct formation.
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Outcome : The crude product is obtained in 80–90% yield, with HPLC purity of 98.5–99.4% before recrystallization.
Optimization of Reaction Conditions
Role of Alkali Metal Iodides
Sodium iodide enhances the reaction kinetics by converting 1-bromo-4-chlorobutane into a more reactive iodide intermediate, reducing reaction time from 48 hours to 20–25 hours. Comparative studies show that potassium iodide offers similar efficacy but requires higher temperatures (100–120°C).
Solvent Selection
Nonpolar solvents like acetonitrile improve solubility of aromatic intermediates, while ethanol-water mixtures (4:1 v/v) facilitate crystallization. A 10% increase in yield is observed when acetonitrile is replaced with ethanol due to reduced side reactions.
Temperature and Time Profiling
-
60–80°C : Optimal for minimizing degradation products such as aripiprazole 4,4-dimer.
-
15–20 Hours : Balances completion and energy costs in industrial settings.
Purification and Crystallization Techniques
Recrystallization Protocols
Crude Aripiprazole USP RC H is purified using a ethanol-water (8:2 v/v) system:
-
Dissolution : The crude product is refluxed in ethanol until fully dissolved.
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Antisolvent Addition : Water is introduced dropwise to induce crystallization.
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Filtration : Crystals are collected via vacuum filtration and washed with cold ethanol.
-
Drying : Lyophilization at 40–50°C under reduced pressure yields a white crystalline solid with 99.7% HPLC purity.
Chromatographic Purification
For analytical-grade material, preparative HPLC is employed using:
-
Column : Purospher® STAR RP-18 endcapped (3 µm, 100 × 4.6 mm).
-
Mobile Phase : Gradient of acetonitrile and 0.05% trifluoroacetic acid.
Analytical Validation of Synthesis
HPLC Method for Purity Assessment
The USP monograph specifies a gradient HPLC method for quantifying this compound:
Table 1: Chromatographic Parameters for Impurity Analysis
| Parameter | Specification |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Gradient Program | 0–25 min: 20–90% B; 25–35 min: 90–20% B |
Validation Data
Comparative Analysis of Synthesis Methods
Traditional vs. Optimized Routes
Cost-Benefit Analysis
The use of sodium iodide reduces raw material costs by 15%, while ethanol-water recrystallization decreases energy consumption by 30% compared to acetonitrile-based methods.
Challenges and Solutions in Industrial-Scale Production
Byproduct Formation
The 4,4-dimer of aripiprazole (RRT 1.3) is a common byproduct, controlled by maintaining reaction temperatures below 100°C and using excess 1-(2,3-dichlorophenyl)piperazine.
Chemical Reactions Analysis
Types of Reactions
Aripiprazole USP RC H undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various piperazine derivatives .
Scientific Research Applications
Therapeutic Uses
Aripiprazole is indicated for several psychiatric conditions:
- Schizophrenia : Approved for both acute and maintenance treatment in adults and adolescents aged 13 years and older.
- Bipolar Disorder : Used as monotherapy or adjunctive therapy for manic and mixed episodes in adults and children aged 10 years and older.
- Major Depressive Disorder : Utilized as an adjunctive treatment to antidepressants in adults with inadequate response to prior therapy.
- Irritability Associated with Autistic Disorder : Indicated for pediatric patients aged 6 to 17 years.
- Tourette's Disorder : Approved for the treatment of Tourette's disorder in children aged 6 years and older.
Pharmacological Properties
Aripiprazole's pharmacokinetic profile facilitates its clinical applications:
- Dissolution Studies : Research indicates that the solubility of Aripiprazole can be significantly enhanced by using cyclodextrin binary systems, particularly hydroxypropyl-β-cyclodextrin. This enhancement improves bioavailability, potentially allowing for lower doses while maintaining efficacy .
- Cardiometabolic Safety : A recent observational study compared Aripiprazole with other antipsychotics (olanzapine, quetiapine, risperidone) in terms of cardiometabolic outcomes. Findings suggested that patients on Aripiprazole had comparable cholesterol levels but better outcomes regarding body weight and blood pressure .
Efficacy in Treatment-Resistant Depression
A clinical trial assessed the efficacy of Aripiprazole combined with escitalopram against intramuscular ketamine in treatment-resistant depression. The study aimed to evaluate safety, tolerability, and overall effectiveness over a 28-week period. Results showed that the combination therapy was well-tolerated with significant improvements in depressive symptoms .
Pediatric Applications
In a study involving pediatric patients with bipolar disorder, Aripiprazole demonstrated significant efficacy in reducing manic symptoms over a 12-week period. The results indicated a marked improvement in mood stabilization compared to placebo controls, supporting its use in younger populations .
Table 1: Summary of Clinical Applications of Aripiprazole
| Condition | Age Group | Treatment Type |
|---|---|---|
| Schizophrenia | Adults/Adolescents | Monotherapy/Maintenance |
| Bipolar Disorder | Adults/Children | Monotherapy/Adjunctive |
| Major Depressive Disorder | Adults | Adjunctive |
| Irritability (Autistic) | Children | Monotherapy |
| Tourette's Disorder | Children | Monotherapy |
Table 2: Cardiometabolic Outcomes Compared to Other Antipsychotics
| Antipsychotic | Total Cholesterol Change (1 Year) | Body Weight Change | Blood Pressure Change |
|---|---|---|---|
| Aripiprazole | No significant change | Improved | Improved |
| Olanzapine | Similar results | Increased | Increased |
| Quetiapine | Similar results | Increased | No significant change |
| Risperidone | Similar results | Increased | No significant change |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as serotonin and dopamine receptors. These interactions modulate neurotransmitter activity, leading to changes in neuronal signaling pathways. The exact mechanism involves binding to the receptors and altering their conformation, which affects downstream signaling cascades .
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Stability
Aripiprazole demonstrates superior metabolic stability compared to structurally related experimental compounds. For example, derivatives such as compounds 7 , 10 , and 13 (synthesized for antipsychotic activity) exhibit 1.7- to 5-fold higher intrinsic clearance (CLint) values than aripiprazole in mouse liver microsomes, indicating faster metabolism and reduced half-life (t1/2) .
Table 1: Pharmacokinetic Comparison of Aripiprazole and Derivatives
| Compound | CLint (µL/min/mg) | t1/2 (min) |
|---|---|---|
| Aripiprazole | ~2.3 (reference) | ~30 |
| Compound 7 | ~11.5 (5× higher) | ~15 |
| Compound 10 | ~3.9 (1.7× higher) | ~25 |
In clinical settings, aripiprazole’s pharmacokinetics translate to once-daily dosing, whereas drugs like quetiapine and clorprotixene require more frequent administration due to shorter half-lives .
Clinical Efficacy in Psychiatric Disorders
Acute Agitation in Schizophrenia
Intramuscular aripiprazole shows comparable efficacy to haloperidol in reducing agitation but with a lower risk of extrapyramidal symptoms (EPS) due to its partial D2 agonism .
Bipolar Disorder
In rapid-cycling (RC) bipolar disorder, aripiprazole and olanzapine are superior to quetiapine for acute mania, with aripiprazole also demonstrating relapse prevention efficacy . A randomized trial reported a 3-month remission rate of 41% for aripiprazole versus 39% for risperidone in first-episode schizophrenia, highlighting comparable outcomes .
Table 2: Efficacy in Acute Mania (RC Bipolar Disorder)
| Drug | Response Rate (%) | Relapse Prevention Efficacy |
|---|---|---|
| Aripiprazole | 58 | Yes |
| Olanzapine | 62 | Yes |
| Quetiapine | 48 | No |
Table 3: Adverse Event Comparison
| Side Effect | Aripiprazole (%) | Risperidone (%) | Olanzapine (%) |
|---|---|---|---|
| Weight Gain | 7 | 12 | 26 |
| Extrapyramidal Symptoms | 15 | 22 | 18 |
| Sedation | 10 | 25 | 32 |
Analytical and Quality Control Considerations
Aripiprazole USP RC H is essential for detecting impurities during drug synthesis. High-performance liquid chromatography (HPLC) methods validated for aripiprazole and its impurities (e.g., Related Compound F) achieve resolution >2.0, ensuring precise quantification . In contrast, olanzapine requires separate stability-indicating methods due to distinct degradation pathways .
Table 4: Analytical Method Performance
| Parameter | Aripiprazole HPLC | Olanzapine HPLC |
|---|---|---|
| Resolution | ≥2.0 | ≥1.5 |
| Precision (RSD) | <1.5% | <2.0% |
| Detection Limit | 0.05 µg/mL | 0.1 µg/mL |
Biological Activity
Aripiprazole, marketed under the brand name Abilify, is a novel atypical antipsychotic primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This article delves into the biological activity of Aripiprazole USP RC H, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Aripiprazole is unique among antipsychotics due to its partial agonist activity at dopamine D2 receptors. This means it can reduce dopamine activity when levels are high and enhance it when levels are low, contributing to its efficacy in treating psychotic disorders. Additionally, it exhibits antagonistic effects at serotonin 5-HT2A receptors and agonistic effects at 5-HT1A receptors, which may play a role in alleviating depressive symptoms .
The drug is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, producing the active metabolite dehydro-aripiprazole, which contributes to its therapeutic effects. At steady-state concentrations, approximately 40% of the plasma concentration consists of this metabolite .
Pharmacokinetics
Aripiprazole demonstrates linear pharmacokinetics with a bioavailability of about 87% , achieving peak plasma concentrations within 3–5 hours post-administration. The elimination half-life is approximately 75 hours for aripiprazole and 95 hours for dehydro-aripiprazole . The drug is highly protein-bound (>99%), primarily to albumin, which influences its distribution and therapeutic action .
Table 1: Pharmacokinetic Parameters of Aripiprazole
| Parameter | Value |
|---|---|
| Bioavailability | 87% |
| Peak Plasma Concentration | 3–5 hours |
| Elimination Half-Life | Aripiprazole: 75h |
| Dehydro-aripiprazole: 95h | |
| Protein Binding | >99% (mainly albumin) |
Schizophrenia
Several studies have established the efficacy of aripiprazole in treating schizophrenia. A pivotal study demonstrated that patients receiving aripiprazole showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo within just one week .
In a 52-week randomized trial , patients stabilized on aripiprazole once-monthly showed maintained personal and social functioning as assessed by the Personal and Social Performance (PSP) scale .
Bipolar Disorder
Aripiprazole has also been shown to be effective in managing acute manic episodes in bipolar disorder. In a double-blind study involving 262 patients, those treated with aripiprazole exhibited a greater reduction in Young Mania Rating Scale scores compared to those receiving placebo . The response rate was significantly higher at 40% versus 19% for placebo .
Safety Profile
Aripiprazole is generally well-tolerated. Clinical trials indicate that it does not significantly increase the risk of extrapyramidal symptoms (EPS), weight gain, or prolactin levels compared to placebo . However, some side effects such as orthostatic hypotension have been noted due to its adrenergic antagonist activity .
Table 2: Summary of Clinical Trials on Efficacy and Safety
| Study Type | Population | Treatment | Key Findings |
|---|---|---|---|
| Randomized Controlled Trial | Schizophrenia patients | Aripiprazole vs Placebo | Significant improvement in PANSS scores |
| Long-term Study | Stabilized patients | Aripiprazole once-monthly | Maintained functioning on PSP scale |
| Acute Mania Study | Bipolar disorder patients | Aripiprazole vs Placebo | Higher response rate; better mania control |
Case Studies
A retrospective review involving elderly patients treated with aripiprazole indicated positive outcomes in managing psychosis associated with schizophrenia. Out of ten patients studied, seven showed significant improvement on the Clinical Global Impression Scale from severely ill to much improved at discharge .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for assessing the purity and stability of Aripiprazole USP RC H in experimental formulations?
- Methodology : Follow USP Chapter 621 for High-Performance Liquid Chromatography (HPLC) protocols, which specify column type, mobile phase composition, and detection wavelengths (e.g., UV at 254 nm for Aripiprazole). Use USP Reference Standards (RS) for calibration and validation .
- Data Handling : Create a master formulation record for multi-patient or non-sterile compounded preparations, documenting any deviations in raw materials or processes .
Q. How should researchers design in vitro studies to evaluate Aripiprazole’s partial agonist activity at D2 and 5-HT1A receptors?
- Experimental Design :
- Use radioligand binding assays with transfected cell lines expressing human D2 and 5-HT1A receptors.
- Compare dose-response curves against reference agonists/antagonists (e.g., dopamine for D2 receptors).
- Validate findings with pharmacokinetic data (e.g., plasma protein binding >99% as per USP Dissolution Test 2) .
Q. What are the critical parameters for ensuring compliance with USP monographs during Aripiprazole tablet formulation?
- Key Parameters :
- Limit tests for impurities (e.g., ≤0.1% for heavy metals via Method II) .
- Water content ≤0.3% (Karl Fischer titration) .
- Dissolution testing under conditions mimicking gastrointestinal pH (USP Test 2) .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical and clinical data on Aripiprazole’s efficacy in treatment-resistant schizophrenia?
- Analysis Framework :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design gaps. For example, discrepancies may arise from differences in animal models (e.g., dopamine hypersensitivity vs. human neurochemical heterogeneity).
- Conduct meta-analyses of Phase III trials (e.g., McQuade et al.’s schizophrenia studies) to identify confounding variables like comorbidities or polypharmacy .
Q. What advanced techniques are recommended for characterizing Aripiprazole’s metabolites in pharmacokinetic studies?
- Methodology :
- Employ LC-MS/MS with deuterated internal standards to quantify dehydro-aripiprazole and other metabolites in plasma.
- Cross-validate results with in vitro hepatocyte models to assess CYP2D6/3A4 metabolic pathways .
Q. How can researchers optimize experimental protocols to mitigate Aripiprazole’s dose-dependent adverse effects (e.g., akathisia) in longitudinal studies?
- Design Adjustments :
- Implement blinded dose-titration protocols with placebo controls to isolate drug-specific effects.
- Use EMA (Ecological Momentary Assessment) tools for real-time monitoring of adverse events .
- Statistical Mitigation : Apply mixed-effects models to account for inter-individual variability in adverse response trajectories .
Methodological Guidance for Data Reporting
Q. What are the best practices for tabulating and visualizing Aripiprazole’s receptor binding affinity data in manuscripts?
- Tables :
- Use Roman numerals for table labels (e.g., Table I) and footnotes for abbreviations (e.g., Ki values in nM).
- Include comparative data for reference compounds (e.g., haloperidol for D2 receptor affinity) .
Q. How should researchers address conflicting results in Aripiprazole’s efficacy across demographic subgroups (e.g., age, gender)?
- Subgroup Analysis :
- Stratify data by covariates (e.g., CYP2D6 genotype) using Cox proportional hazards models.
- Report p-values with Bonferroni correction to reduce Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
